molecular formula C15H21NO2 B6232097 1-[4-(2-methylpropoxy)benzoyl]pyrrolidine CAS No. 350989-16-1

1-[4-(2-methylpropoxy)benzoyl]pyrrolidine

Cat. No. B6232097
CAS RN: 350989-16-1
M. Wt: 247.3
InChI Key:
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Description

1-[4-(2-methylpropoxy)benzoyl]pyrrolidine, commonly referred to as 4-Methyl-2-propoxybenzoylpyrrolidine, is a synthetic organic compound that has recently gained attention due to its wide range of applications in scientific research.

Scientific Research Applications

4-Methyl-2-propoxybenzoylpyrrolidine has been used in a variety of scientific research applications, such as the study of protein-protein interactions, enzyme inhibition, and drug discovery. It is also used as a substrate in the study of the enzymatic activity of various enzymes and as a ligand in the study of binding affinities. Additionally, 4-Methyl-2-propoxybenzoylpyrrolidine has been used to study the conformational changes of proteins, as well as to study the structure and function of proteins.

Mechanism of Action

4-Methyl-2-propoxybenzoylpyrrolidine has a variety of mechanisms of action, depending on the specific application. In the study of protein-protein interactions, 4-Methyl-2-propoxybenzoylpyrrolidine acts as a competitive inhibitor of the binding of two proteins. In the study of enzyme inhibition, 4-Methyl-2-propoxybenzoylpyrrolidine acts as a competitive inhibitor of the enzyme's active site, preventing the enzyme from binding to its substrate. In the study of drug discovery, 4-Methyl-2-propoxybenzoylpyrrolidine acts as an agonist, binding to the target receptor and activating it.
Biochemical and Physiological Effects
4-Methyl-2-propoxybenzoylpyrrolidine has been found to have a variety of biochemical and physiological effects. In the study of protein-protein interactions, 4-Methyl-2-propoxybenzoylpyrrolidine has been found to inhibit the binding of two proteins, resulting in reduced protein-protein interactions. In the study of enzyme inhibition, 4-Methyl-2-propoxybenzoylpyrrolidine has been found to inhibit the activity of various enzymes, resulting in reduced enzymatic activity. In the study of drug discovery, 4-Methyl-2-propoxybenzoylpyrrolidine has been found to bind to the target receptor and activate it, resulting in the desired response.

Advantages and Limitations for Lab Experiments

The use of 4-Methyl-2-propoxybenzoylpyrrolidine in lab experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, 4-Methyl-2-propoxybenzoylpyrrolidine has a wide range of applications, making it a versatile compound for scientific research.
However, there are also some limitations to the use of 4-Methyl-2-propoxybenzoylpyrrolidine in lab experiments. It is a relatively unstable compound and is prone to degradation when exposed to light or heat. Additionally, it has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

Given the wide range of applications of 4-Methyl-2-propoxybenzoylpyrrolidine, there are many potential future directions for research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted into the development of more stable and water-soluble derivatives of 4-Methyl-2-propoxybenzoylpyrrolidine, as well as into the development of methods to synthesize the compound more efficiently. Finally, additional research could be conducted into the potential uses of 4-Methyl-2-propoxybenzoylpyrrolidine in other areas such as agriculture, food science, and cosmetics.

Synthesis Methods

4-Methyl-2-propoxybenzoylpyrrolidine can be synthesized by a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde and 2-methylpropan-1-ol in the presence of a catalytic amount of sodium hydroxide, forming the intermediate 4-methoxy-2-methylpropanoyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a catalytic amount of triethylamine to produce 4-Methyl-2-propoxybenzoylpyrrolidine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(2-methylpropoxy)benzoyl]pyrrolidine involves the reaction of 4-(2-methylpropoxy)benzoyl chloride with pyrrolidine in the presence of a base.", "Starting Materials": [ "4-(2-methylpropoxy)benzoic acid", "Thionyl chloride", "Pyrrolidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Convert 4-(2-methylpropoxy)benzoic acid to 4-(2-methylpropoxy)benzoyl chloride using thionyl chloride", "Add pyrrolidine and base to 4-(2-methylpropoxy)benzoyl chloride", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

350989-16-1

Molecular Formula

C15H21NO2

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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